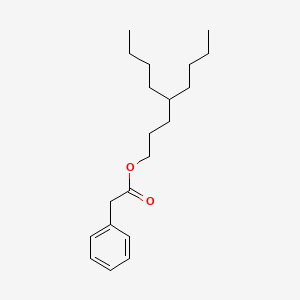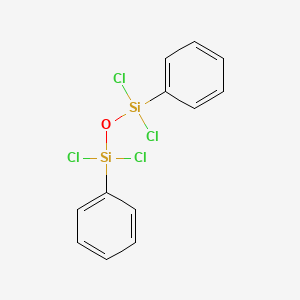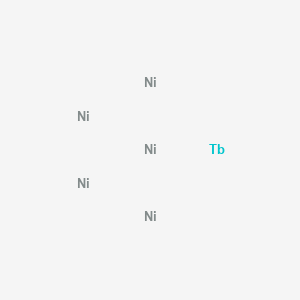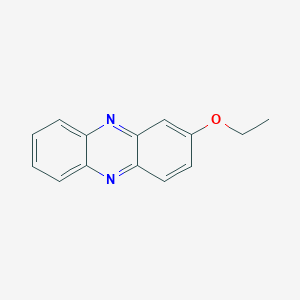
2-Ethoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of an ethoxy group to the phenazine structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Ethoxyphenazine can be achieved through several methods. One common approach involves the condensation of 2-ethoxyaniline with o-phenylenediamine under oxidative conditions . This reaction typically requires a catalyst, such as palladium, and an oxidizing agent, like hydrogen peroxide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
2-Ethoxyphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Applications De Recherche Scientifique
2-Ethoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Mécanisme D'action
The mechanism of action of 2-Ethoxyphenazine involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In cancer cells, it interferes with DNA synthesis and induces apoptosis . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
2-Ethoxyphenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
The uniqueness of this compound lies in its ethoxy group, which enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6479-94-3 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-ethoxyphenazine |
InChI |
InChI=1S/C14H12N2O/c1-2-17-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
Clé InChI |
QEENIBRFKZMESS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


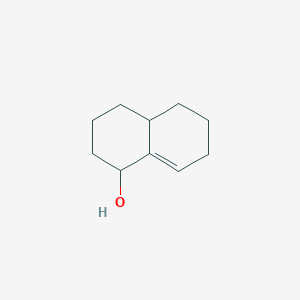

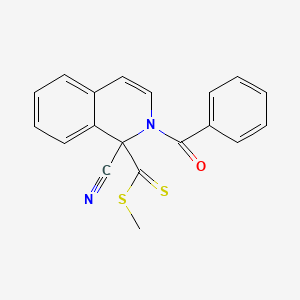
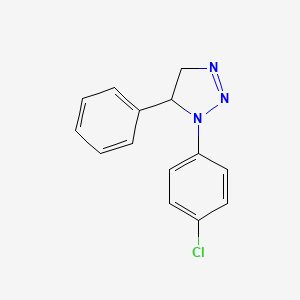
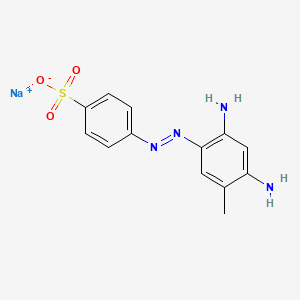
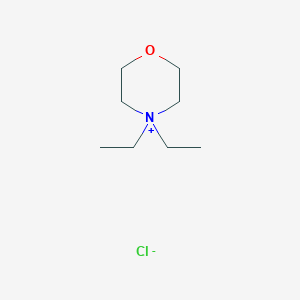

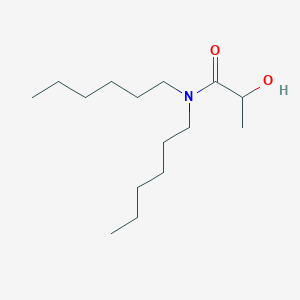
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
